(E)-8-(2,4-Dimethoxystyryl)-1,3-diethyl-7-methylxanthine is a synthetic compound belonging to the class of xanthine derivatives. Xanthines are a group of compounds that include caffeine and theobromine, known for their stimulant properties. This specific compound is notable for its potential pharmacological applications, particularly in the modulation of adenosine receptors, which are implicated in various physiological processes.
The compound can be synthesized through organic chemistry techniques involving xanthine derivatives and specific aromatic substitutions. The research literature provides insights into its synthesis and biological activity, highlighting its relevance in medicinal chemistry.
The synthesis of (E)-8-(2,4-Dimethoxystyryl)-1,3-diethyl-7-methylxanthine typically involves the following steps:
The reaction conditions (temperature, solvent choice, and reaction time) are crucial for optimizing yield and purity. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are commonly used to confirm the structure and purity of the synthesized compound.
The molecular structure of (E)-8-(2,4-Dimethoxystyryl)-1,3-diethyl-7-methylxanthine features:
The compound can participate in various chemical reactions typical for xanthines, including:
Reactions are typically monitored using spectroscopic methods to ensure proper transformation and yield.
(E)-8-(2,4-Dimethoxystyryl)-1,3-diethyl-7-methylxanthine primarily acts as an antagonist at adenosine receptors. The mechanism involves:
Studies indicate that modifications in the structure can significantly affect binding affinity and selectivity towards different adenosine receptor subtypes.
(E)-8-(2,4-Dimethoxystyryl)-1,3-diethyl-7-methylxanthine has potential applications in:
Research continues to explore its therapeutic potential in treating neurological disorders where adenosine modulation may be beneficial.
The synthesis relies on multi-step organic transformations centered on the xanthine core. The Traube method is foundational, involving cyclization of 5,6-diaminouracils under acidic conditions to form the xanthine scaffold [9]. For C8-styryl derivatives like the target compound, a Palladium-catalyzed cross-coupling (e.g., Heck reaction) is employed between 8-bromoxanthine precursors and styryl components. Key steps include:
Table 1: Key Synthetic Intermediates
Intermediate | Role | Synthetic Method |
---|---|---|
1,3-Diethyl-7-methylxanthine | Core scaffold | Traube cyclization |
8-Bromo-1,3-diethyl-7-methylxanthine | Coupling precursor | Electrophilic bromination |
(E)-1-(2,4-Dimethoxyphenyl)ethene | Styryl donor | Aldol condensation/Wittig reaction |
Substituent position on the phenyl ring critically modulates adenosine receptor subtype selectivity and binding potency:
Table 2: Impact of Styryl Substituents on Adenosine Receptor Binding
Substituent Position | A₁ Ki (nM) | A₂A Ki (nM) | A₁/A₂A Selectivity |
---|---|---|---|
2,4-(MeO)₂ | 3,330 ± 410 | 134 ± 44 | 25 |
3,4-(MeO)₂ | 13,790 ± 2,420 | 197 ± 33 | 70 |
3,5-(MeO)₂ | >10,000 | 75.3 ± 29.1 | >200 |
4-OMe | 14,200 ± 3,500 | 327 ± 75 | 44 |
Data from radioligand binding assays in rat brain membranes [4]
The geometric isomerism of the styryl double bond profoundly impacts pharmacology:
Table 3: Stability and Pharmacological Comparison of (E) vs. (Z) Isomers
Property | (E)-Isomer | (Z)-Isomer |
---|---|---|
Configuration stability | Stable at RT and pH 7.4 | Photoisomerizes to (E) under light |
ΔG (kcal/mol) | 0 (reference) | +15–20 |
A₂A Ki (nM) | 134 ± 44 | 2,500–6,000 (estimated) |
Receptor docking | Optimal H-bonding/π-stacking | Misaligned dimethoxyphenyl ring |
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7